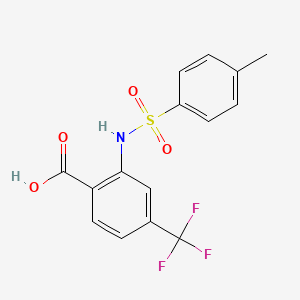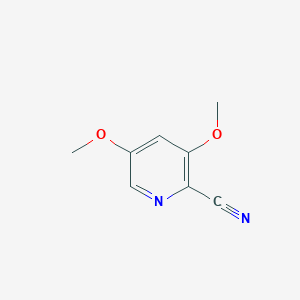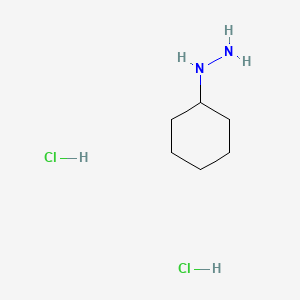
1-(5-ニトロキノリン-6-イル)ピペリジン-4-オール
概要
説明
1-(5-Nitroquinolin-6-YL)piperidin-4-OL is an organic compound with the molecular formula C14H15N3O3 and a molecular weight of 273.29 g/mol . This compound contains two key functional groups: a nitroquinoline and a piperidinol. It is primarily used in scientific research, particularly in the fields of chemistry and biology .
科学的研究の応用
1-(5-Nitroquinolin-6-YL)piperidin-4-OL has several scientific research applications:
作用機序
Target of Action
Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human h (3) receptor .
Mode of Action
It is known that the nitro group on the quinoline ring can be susceptible to nucleophilic aromatic substitution reactions, where a nucleophile displaces the nitro group. Additionally, the piperidinol group can act as a Brønsted-Lowry acid or base, depending on the reaction conditions.
生化学分析
Biochemical Properties
1-(5-Nitroquinolin-6-YL)piperidin-4-OL plays a significant role in various biochemical reactions. The nitro group in its structure can participate in redox reactions, potentially influencing the compound’s biological activity. The piperidinol group can act as a hydrogen bond donor and acceptor, affecting the molecule’s solubility and interactions with other molecules. This compound interacts with enzymes, proteins, and other biomolecules, forming hydrogen bonds and other non-covalent interactions that can modulate their activity and function .
Cellular Effects
1-(5-Nitroquinolin-6-YL)piperidin-4-OL has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular proteins and enzymes can lead to changes in cell function, including alterations in metabolic flux and the regulation of gene expression . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of action of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL involves its binding interactions with biomolecules. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The piperidinol group can form hydrogen bonds with proteins and enzymes, modulating their activity. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to changes in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes. Toxic or adverse effects may be observed at high doses, including oxidative stress and cellular damage .
Metabolic Pathways
1-(5-Nitroquinolin-6-YL)piperidin-4-OL is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The nitro group can participate in redox reactions, while the piperidinol group can form hydrogen bonds with enzymes, modulating their activity. These interactions can lead to changes in metabolic pathways and the regulation of gene expression .
Transport and Distribution
Within cells and tissues, 1-(5-Nitroquinolin-6-YL)piperidin-4-OL is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility and interactions with cellular components can influence its localization and accumulation. These factors can affect the compound’s biological activity and its ability to modulate cellular processes .
Subcellular Localization
The subcellular localization of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can affect the compound’s interactions with biomolecules and its ability to modulate cellular processes .
準備方法
The synthesis of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL involves multiple steps. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production .
化学反応の分析
1-(5-Nitroquinolin-6-YL)piperidin-4-OL undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, to form various substituted quinoline derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
1-(5-Nitroquinolin-6-YL)piperidin-4-OL can be compared with other similar compounds, such as:
1-(5-Nitroquinolin-8-YL)piperidin-4-OL: This compound has a similar structure but differs in the position of the nitro group.
1-(5-Nitroquinolin-6-YL)piperidin-4-OL derivatives: Various derivatives can be synthesized by modifying the functional groups on the quinoline or piperidinol moieties.
特性
IUPAC Name |
1-(5-nitroquinolin-6-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-10-5-8-16(9-6-10)13-4-3-12-11(2-1-7-15-12)14(13)17(19)20/h1-4,7,10,18H,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUXRLNHGBRMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674820 | |
| Record name | 1-(5-Nitroquinolin-6-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-89-5 | |
| Record name | 1-(5-Nitroquinolin-6-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(Cyclopentyloxy)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanamine](/img/structure/B1462806.png)

![1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-butyn-1-one](/img/structure/B1462811.png)
![(E)-N-{[7-Chloro-5-(3-thienyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide](/img/structure/B1462812.png)


![7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1462815.png)
![{[1-(2-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462818.png)
![[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride](/img/structure/B1462819.png)




